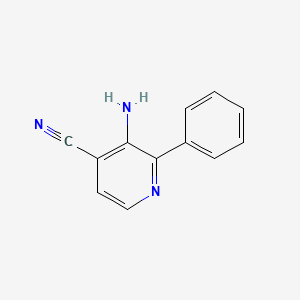

3-Amino-2-phenylpyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

89241-91-8 |

|---|---|

Molecular Formula |

C12H9N3 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-amino-2-phenylpyridine-4-carbonitrile |

InChI |

InChI=1S/C12H9N3/c13-8-10-6-7-15-12(11(10)14)9-4-2-1-3-5-9/h1-7H,14H2 |

InChI Key |

VRSMGJJTMTXQFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-2-phenylpyridine-4-carbonitrile CAS 89241-91-8 properties

An In-Depth Technical Guide to 3-Amino-2-phenylpyridine-4-carbonitrile

A Privileged Scaffold for Kinase Inhibitor Discovery & Advanced Materials

CAS: 89241-91-8 Formula: C₁₂H₉N₃ Molecular Weight: 195.22 g/mol [1]

Executive Summary

3-Amino-2-phenylpyridine-4-carbonitrile (CAS 89241-91-8) is a high-value heterocyclic intermediate characterized by a dense functional array: an electron-rich amino group at position 3, an electron-withdrawing cyano group at position 4, and a lipophilic phenyl ring at position 2. This specific substitution pattern—an ortho-amino nitrile motif—renders it a "privileged scaffold" in medicinal chemistry.

It serves as a critical precursor for the synthesis of pyrido[3,4-d]pyrimidines , a class of bicyclic heterocycles extensively researched as ATP-competitive inhibitors of tyrosine kinases (e.g., VEGFR, FGFR, and EGFR). Beyond drug discovery, its push-pull electronic structure (donor-acceptor system) gives rise to unique photophysical properties, making it a candidate for fluorescent sensing and photopolymerization initiation in materials science.

Chemical Profile & Physicochemical Properties

The compound exists as a solid, typically yellow to light orange due to extended conjugation between the amino lone pair, the pyridine ring, and the cyano group.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 3-Amino-2-phenylpyridine-4-carbonitrile | |

| CAS Number | 89241-91-8 | |

| InChI Key | VRSMGJJTMTXQFY-UHFFFAOYSA-N | Unique Identifier |

| SMILES | NC1=C(C#N)C=CN=C1C2=CC=CC=C2 | |

| Appearance | Yellow to Light Orange Crystalline Solid | Conjugated system |

| Melting Point | >200 °C (Estimated) | Analogs (4-Cl-Ph) melt at ~222 °C [1] |

| Solubility | DMSO, DMF, hot Ethanol | Limited solubility in water |

| pKa (Calc) | ~3.5 (Pyridine N), ~20 (Amino H) | Weakly basic due to CN e- withdrawal |

| LogP (Calc) | 2.3 – 2.8 | Lipophilic, suitable for drug scaffolds |

Synthetic Pathways

The synthesis of 3-amino-4-cyanopyridines is non-trivial compared to their 2-amino-3-cyano isomers. The most robust route involves multicomponent reactions (MCRs) or the functionalization of pre-formed pyridine cores.

Mechanism: Multicomponent Condensation Strategy

A common synthetic strategy employs the condensation of an acetophenone derivative with malononitrile and a nitrogen source, or the ring transformation of pyran intermediates.

-

Precursor Formation: Reaction of acetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone.

-

Cyclization: Condensation of the enaminone with malononitrile in the presence of an ammonia source (e.g., ammonium acetate).

-

Regioselectivity: The steric bulk of the phenyl group and the electronics of the cyano group direct the formation of the 3-amino-4-cyano substitution pattern, though 2-amino-3-cyano isomers are common byproducts that must be separated.

Visualization: Synthetic Workflow

Caption: Synthesis of the pyridine core via enaminone intermediate condensation.

Reactivity & Derivatization: The "Ortho-Effect"

The defining feature of CAS 89241-91-8 is the ortho-amino nitrile motif. This arrangement is a "chemical spring-loaded" system, ready to cyclize into fused bicyclic rings upon reaction with electrophiles.

Synthesis of Pyrido[3,4-d]pyrimidines

This is the primary application in drug discovery. The amino group (N3) attacks an electrophilic carbon (from formamide, urea, or isothiocyanate), followed by intramolecular nucleophilic attack on the nitrile carbon (C4) to close the pyrimidine ring.

Protocol: Cyclization to 4-Aminopyrido[3,4-d]pyrimidine

-

Reagents: 3-Amino-2-phenylpyridine-4-carbonitrile (1.0 eq), Formamide (excess).

-

Conditions: Reflux (160–180 °C) for 4–6 hours.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with water/ethanol.

-

Mechanism: Formylation of the amine followed by cyclodehydration.

Hydrolysis to Nicotinamides

Controlled hydrolysis of the nitrile group yields the carboxamide, converting the molecule into a 3-amino-2-phenylisonicotinamide derivative. This is useful for creating differentiating analogues that lack the fused ring but retain hydrogen-bonding capability.

Visualization: Reactivity Pathways

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Applications in Drug Discovery & Materials

Kinase Inhibition (Oncology)

The resulting pyrido[3,4-d]pyrimidine derivatives are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib).

-

Target: The N1 and N3 nitrogens of the fused pyrimidine ring mimic the adenine ring of ATP, allowing the molecule to bind in the hinge region of kinase enzymes [2].

-

Selectivity: The 2-phenyl group (originating from the starting material) projects into the hydrophobic pocket of the enzyme, providing selectivity for specific tyrosine kinases like VEGFR-2 (angiogenesis) and FGFR [3].

Fluorescent Molecular Sensors

The 3-amino-4-cyano motif creates an intramolecular charge transfer (ICT) system.

-

Mechanism: The amino group acts as an electron donor, while the cyano group and pyridine ring act as acceptors.

-

Utility: These molecules exhibit solvatochromism (color change based on solvent polarity) and fluorescence, making them useful as probes for monitoring polymerization reactions or local pH changes in biological systems [1].

Safety & Handling Protocols

As a nitrile-containing aromatic amine, this compound must be handled with strict safety precautions.

-

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

-

Irritation: Causes skin and eye irritation; may cause respiratory irritation.

-

Cyanide Release: Under strong acidic conditions or combustion, may release hydrogen cyanide (HCN).

-

-

PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. All manipulations, especially heating, must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amino group.

References

-

BenchChem. (2025). 3-Amino-2-phenylpyridine-4-carbonitrile: Properties and Applications. Retrieved from

-

Thompson, A. M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Royal Society of Chemistry (RSC) Advances. Retrieved from

-

National Institutes of Health (NIH). (2015). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central. Retrieved from

-

PubChem. (2025).[2] Pyridine-4-carbonitrile Derivatives and Properties. National Library of Medicine. Retrieved from

Sources

3-amino-2-phenylpyridine-4-carbonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 3-amino-2-phenylpyridine-4-carbonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-amino-2-phenylpyridine-4-carbonitrile, a highly functionalized heterocyclic compound. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on synthetic methodologies, particularly efficient one-pot multicomponent reactions, including a detailed experimental protocol and mechanistic insights. The guide further explores the chemical reactivity of its distinct functional groups—the amino, phenyl, and nitrile moieties—highlighting its utility as a versatile building block for further chemical elaboration. Finally, we discuss its current and potential applications, leveraging the privileged nature of the aminopyridine scaffold in medicinal chemistry and its unique photophysical properties relevant to materials science. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Structure

The foundation of understanding any chemical compound lies in its precise identification and three-dimensional arrangement of atoms. This section is dedicated to the structural elucidation of 3-amino-2-phenylpyridine-4-carbonitrile.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-amino-2-phenylpyridine-4-carbonitrile [1]. This name explicitly defines the substitution pattern on the pyridine core.

| Identifier | Value |

| CAS Number | 89241-91-8[1] |

| Molecular Formula | C₁₂H₉N₃[1] |

| Molecular Weight | 195.22 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2N)C#N[1] |

| InChI Key | VRSMGJJTMTXQFY-UHFFFAOYSA-N[1] |

Molecular Structure Analysis

The molecule features a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The ring is substituted at three key positions:

-

C2 Position: A phenyl group (C₆H₅), which imparts significant steric and electronic influence.

-

C3 Position: A primary amino group (-NH₂), which acts as a key nucleophilic center and a hydrogen bond donor.

-

C4 Position: A nitrile group (-C≡N), an electron-withdrawing group that influences the ring's reactivity and can be chemically transformed into other functional groups.

The strategic arrangement of these functional groups makes it a valuable intermediate in organic synthesis.

Caption: Chemical structure of 3-amino-2-phenylpyridine-4-carbonitrile.

Synthesis and Mechanistic Insights

The construction of highly substituted pyridine scaffolds is a cornerstone of heterocyclic chemistry. Multicomponent reactions (MCRs) are particularly favored for their efficiency, atom economy, and ability to generate molecular complexity in a single step[1].

Proposed Synthetic Protocol: One-Pot Multicomponent Reaction

A robust method for synthesizing the 2-amino-3-cyanopyridine core involves the one-pot condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and an ammonium salt which serves as the ammonia source[1].

Reaction Scheme: Benzaldehyde + Malononitrile + Ammonium Acetate → 3-amino-2-phenylpyridine-4-carbonitrile

This approach is a variation of well-established pyridine syntheses, prized for its operational simplicity and effectiveness.

Experimental Protocol

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ammonium acetate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1 equivalent), malononitrile (2 equivalents), and ammonium acetate (8 equivalents).

-

Solvent and Catalyst: Add absolute ethanol as the solvent (approx. 15 mL per gram of benzaldehyde) and a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 6-8 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the resulting crystalline solid under vacuum to yield the final product, 3-amino-2-phenylpyridine-4-carbonitrile. Further purification can be achieved by recrystallization from ethanol if necessary.

Trustworthiness Note: This self-validating protocol relies on TLC for in-process monitoring to ensure reaction completion before proceeding to isolation, minimizing side reactions and maximizing yield. The final purity can be readily assessed using standard characterization techniques outlined below.

Caption: Experimental workflow for the synthesis of the target compound.

Purification and Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the characterization of 3-amino-2-phenylpyridine-4-carbonitrile.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and pyridine rings. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Resonances for the 12 carbon atoms, including a characteristic signal for the nitrile carbon (C≡N) around 115-120 ppm and signals for the aromatic carbons. |

| FT-IR | Strong, sharp absorption band around 2220-2230 cm⁻¹ for the C≡N stretch. Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region for the primary amine. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 195.22 g/mol , confirming the compound's identity. |

Chemical Reactivity and Derivatization

The unique arrangement of functional groups in 3-amino-2-phenylpyridine-4-carbonitrile provides multiple handles for chemical modification, making it an excellent scaffold for building diverse molecular libraries.

Reactions of the Amino Group

The primary amino group at the C3 position is nucleophilic and can undergo a variety of standard transformations[1].

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) yields the corresponding N-acyl derivatives[1]. This modification is often used in drug development to alter properties like solubility and bioavailability.

-

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry[1].

-

Alkylation: The amino group can be alkylated using alkyl halides, although selectivity can be a challenge.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other groups:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively.

-

Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).

-

Cyclization: The ortho-aminonitrile arrangement is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, by reaction with reagents like hydrazines[2].

Caption: Key derivatization pathways for the title compound.

Applications and Future Outlook

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals[1]. This highlights the immense potential of its derivatives.

Role in Medicinal Chemistry

-

Kinase Inhibitors: The 3-aminopyridine core can serve as an effective hinge-binding motif, interacting with the backbone of kinase domains. Many kinase inhibitors, crucial in cancer therapy, are based on similar pyrazine or pyridine scaffolds[2].

-

CNS-Active Agents: Aminopyridine derivatives have been explored for various neurological disorders[3]. The specific substitution pattern of 3-amino-2-phenylpyridine-4-carbonitrile makes it a candidate for library synthesis to screen for CNS activity.

-

Anti-inflammatory and Anti-cancer Agents: Related aminopyridine structures have shown potential anti-inflammatory and anti-cancer properties, making this a promising area of investigation for the title compound[3].

Applications in Material Science

Beyond pharmaceuticals, this class of compounds possesses interesting photophysical properties.

-

Fluorescent Molecular Sensors: Closely related 2-aminopyridine-3-carbonitrile derivatives have been successfully used as highly sensitive fluorescent probes to monitor photopolymerization processes in real-time[1]. This offers a non-destructive alternative to traditional monitoring methods.

-

Polymerization Accelerators: These compounds can also function as potent accelerators for cationic photopolymerization when used with certain photoinitiators, enabling reactions under near-UV light[1].

Conclusion

3-amino-2-phenylpyridine-4-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its structure, featuring three distinct and reactive functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecules. The demonstrated importance of the aminopyridine scaffold in both medicinal chemistry and material science underscores the value of this compound as a key building block for future innovation. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore its full potential in drug discovery and the development of advanced materials.

References

-

3-Amino-2-phenylpyridine-4-carbonitrile | RUO - Benchchem. 1

-

3-Amino-2-phenylpyridine - Chem-Impex. 3

-

Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis - Benchchem. 2

-

A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles - SciELO. 4

-

Reactivity of 2-amino-3-cyanopyridines. | Download Scientific Diagram - ResearchGate.

-

US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.

Sources

Difference between 3-amino-4-cyanopyridine and 2-amino-3-cyanopyridine derivatives

This guide serves as a technical reference for the structural, synthetic, and pharmacological distinctions between 3-amino-4-cyanopyridine and 2-amino-3-cyanopyridine derivatives.

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the positioning of the amino (-NH₂) and cyano (-CN) groups on the pyridine ring dictates not only the synthetic accessibility of the scaffold but also its utility as a pharmacophore.

-

2-Amino-3-cyanopyridines are "privileged scaffolds." They are synthetically accessible via robust multicomponent reactions (MCRs) and serve as direct precursors to pyrido[2,3-d]pyrimidines (7-deaza-adenine mimics), making them ubiquitous in ATP-competitive kinase inhibitor design.

-

3-Amino-4-cyanopyridines are "specialized scaffolds." They require more linear synthetic routes and cyclize to form pyrido[4,3-d]pyrimidines . These are often utilized to alter solubility profiles or to target specific allosteric pockets where the nitrogen vector of the 2,3-isomer is unfavorable.

Structural & Electronic Divergence

The fundamental difference lies in the electronic relationship between the exocyclic amino group and the endocyclic pyridine nitrogen.

Electronic Environment

| Feature | 2-Amino-3-cyanopyridine | 3-Amino-4-cyanopyridine |

| Resonance | Amidine-like. The exocyclic nitrogen lone pair can delocalize onto the ring nitrogen (N1). | Aniline-like. The amino group is meta or para-like relative to the ring nitrogen; resonance is less direct. |

| Basicity (N1) | Reduced. Resonance donation makes the exocyclic N less nucleophilic, but the ring N more basic compared to unsubstituted pyridine. | Moderate. The amino group at C3 exerts an inductive withdrawing effect but mesomeric donation is geometrically limited. |

| Chelation | Bidentate Potential. The Ring N and Amino H can form a 5-membered chelate ring with metals. | None. The Ring N is too distant from the amino group for bidentate coordination. |

| Solubility | Generally lower due to strong intermolecular H-bonding (dimer formation). | Often higher solubility in polar organic solvents due to disrupted symmetry. |

Cyclization Logic (The "Gateway" Effect)

The primary utility of these synthons is the formation of fused bicyclic systems.

-

2-Amino-3-cyano

Pyrido[2,3-d]pyrimidine (N1 is adjacent to the bridgehead). -

3-Amino-4-cyano

Pyrido[4,3-d]pyrimidine (N6 is distal to the bridgehead).

Synthetic Pathways

Workflow Visualization

The following diagram contrasts the "One-Pot" efficiency of the 2,3-isomer against the stepwise construction of the 3,4-isomer.

Caption: Comparative synthetic logic. The 2,3-isomer is accessible via multicomponent reactions (MCR), whereas the 3,4-isomer typically requires substitution (SnAr) or reduction.

Detailed Synthetic Protocols

Protocol A: MCR Synthesis of 2-Amino-3-cyanopyridines

Rationale: This method utilizes a cooperative catalytic effect where the catalyst activates the carbonyl for Knoevenagel condensation while the ammonium source provides the nitrogen for the final ring closure.

-

Reagents: Aromatic aldehyde (1.0 eq), Acetophenone derivative (1.0 eq), Malononitrile (1.0 eq), Ammonium Acetate (1.5 eq).

-

Catalyst: Cu nanoparticles on Charcoal (Cu/C) or ZnZr Phosphate (2 mol%).

-

Procedure:

-

Mix reagents in ethanol or acetonitrile (solvent-free conditions are also viable under microwave irradiation).

-

Reflux at 80°C for 2–4 hours.

-

Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Workup: Filter the hot mixture to recover the heterogeneous catalyst. Cool the filtrate to precipitate the product. Recrystallize from ethanol.

-

Yield: Typically 85–95%.

Protocol B: Synthesis of 3-Amino-4-cyanopyridines (via SnAr)

Rationale: Direct MCRs are less selective for this isomer. The most reliable route is Nucleophilic Aromatic Substitution on a 4-chloro-3-cyanopyridine or reduction of a 3-amino-4-nitro precursor (though the latter is unstable).

-

Precursor: 3-bromo-4-cyanopyridine or 4-chloro-3-cyanopyridine.

-

Reagents: Aqueous Ammonia (28%) or Benzylamine (for protected variants).

-

Procedure:

-

Dissolve precursor in DMSO or DMF.

-

Heat to 120°C in a sealed tube (autoclave) for 12 hours.

-

Note: The cyano group is electron-withdrawing, activating the C4 position for nucleophilic attack, but hydrolysis of the nitrile to an amide is a competing side reaction.

-

-

Workup: Pour into ice water. Extract with EtOAc. Column chromatography is usually required.

Pharmacological Profiles & SAR

The choice between these two isomers is often a decision between potency (2,3-isomer) and selectivity/properties (3,4-isomer).

Kinase Inhibition (The Hinge Region)

Kinase inhibitors often require a "hinge binder"—a heterocycle that mimics the adenine ring of ATP.

-

Pyrido[2,3-d]pyrimidine (from 2-amino-3-cyano):

-

Mechanism: The N1 and N3 nitrogens (pyrimidine ring) and the N8 (pyridine ring) create a specific H-bond acceptor/donor motif.

-

Targets: CDK4/6 (e.g., Palbociclib analogs), PI3K, mTOR.

-

Advantage: High affinity due to shape complementarity with the ATP pocket.

-

-

Pyrido[4,3-d]pyrimidine (from 3-amino-4-cyano):

-

Mechanism: The vector of the fused ring is shifted. The pyridine nitrogen (N6) is now exposed to the solvent front or a different sub-pocket (e.g., the ribose pocket).

-

Targets: EGFR (Tyrosine Kinases), p38 MAP Kinase.

-

Advantage: Often circumvents resistance mutations that affect the classic adenine-mimic binding mode.

-

Biological Activity Comparison

| Activity Class | 2-Amino-3-cyano Derivatives | 3-Amino-4-cyano Derivatives |

| Anticancer | High. Pim-1 kinase, IKK-beta inhibitors. Often cytotoxic. | Moderate/Specific. EGFR inhibitors. Used when solubility is a limiting factor. |

| Antimicrobial | Broad-spectrum antibacterial (S. aureus). | Less common, but specific antifungal activity reported. |

| CNS Activity | Adenosine receptor antagonists. | Acetylcholinesterase (AChE) inhibitors (Alzheimer's research). |

Cyclization to Fused Heterocycles

The most critical application of these derivatives is their conversion into fused pyrimidines.

Mechanism of Cyclization

Both isomers react with "one-carbon" donors (Formic acid, Formamide, Triethyl orthoformate) to close the pyrimidine ring.

Caption: Divergent cyclization pathways. The positioning of the pyridine nitrogen in the final fused system dictates the pharmacological class.

References

-

Multicomponent Synthesis of 2-Amino-3-cyanopyridines

-

Pharmacological Profile (Pim-1 Kinase)

- Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- Source: ACS Omega.

-

URL:[Link]

-

Pyrido[2,3-d]pyrimidine Scaffold Analysis

- Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

- Source: Pharmaceuticals (MDPI).

-

URL:[Link]

-

Microwave Assisted Synthesis

Sources

The 3-Amino-2-arylpyridine-4-carbonitrile Scaffold: A Technical Guide for Medicinal Chemistry

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] This guide provides an in-depth technical exploration of a specific and highly versatile pyridine derivative: the 3-amino-2-arylpyridine-4-carbonitrile scaffold. We will delve into its synthesis, key therapeutic applications with a focus on its mechanism of action as a kinase inhibitor in oncology and immunology, and the critical structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable insights into leveraging this promising scaffold for the creation of novel therapeutics.

Introduction to the 3-Amino-2-arylpyridine-4-carbonitrile Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to a range of different biological targets, making them fertile ground for the development of new drugs.[2] The pyridine ring is a quintessential example of such a scaffold, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] The 3-amino-2-arylpyridine-4-carbonitrile core is a particularly compelling iteration of the pyridine scaffold. Its defining features include:

-

A 3-amino group: This provides a crucial hydrogen bond donor and a key site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

-

A 2-aryl group: The nature and substitution pattern of this aromatic ring significantly influence the molecule's interaction with its biological target and its overall physicochemical properties.

-

A 4-carbonitrile moiety: The electron-withdrawing nature of the nitrile group can impact the electronic properties of the pyridine ring and provide an additional interaction point with target proteins.

These features combine to create a scaffold that is not only synthetically accessible but also pre-disposed for interaction with various biological targets, most notably the ATP-binding pocket of protein kinases.

Synthesis of the 3-Amino-2-arylpyridine-4-carbonitrile Core

The construction of the 3-amino-2-arylpyridine-4-carbonitrile scaffold can be efficiently achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single step. A highly effective approach is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[3][5]

Proposed Synthetic Protocol: One-Pot Multicomponent Synthesis

This protocol describes a plausible one-pot synthesis of a representative 3-amino-2-arylpyridine-4-carbonitrile derivative.

Reaction:

Aromatic Aldehyde + Malononitrile + Thiophenol + (catalyst) -> 3-amino-2-aryl-6-thiol-pyridine-4-carbonitrile derivative

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a substituted thiophenol (1.0 mmol) in ethanol (15 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 mmol). The choice of base is critical as it facilitates the initial condensation and subsequent cyclization steps.

-

Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Multicomponent Approach: This strategy is chosen for its efficiency and atom economy, allowing for the rapid generation of a diverse library of compounds for screening.

-

Basic Catalyst: The base is essential for the deprotonation of the active methylene group of malononitrile, initiating the Knoevenagel condensation with the aromatic aldehyde. It also catalyzes the subsequent Michael addition and intramolecular cyclization (Thorpe-Ziegler type reaction).

-

Ethanol as Solvent: Ethanol is a good choice of solvent as it effectively dissolves the reactants and is relatively easy to remove after the reaction is complete.

Caption: General workflow for the one-pot synthesis of the 3-amino-2-arylpyridine-4-carbonitrile scaffold.

Key Therapeutic Applications and Mechanisms of Action

The 3-amino-2-arylpyridine-4-carbonitrile scaffold has demonstrated significant potential across several therapeutic areas, primarily due to its ability to function as a kinase inhibitor.

Oncology: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The 3-amino-2-arylpyridine-4-carbonitrile scaffold is an excellent starting point for the design of potent and selective kinase inhibitors.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, survival, and angiogenesis.[7] Aberrant activation of this pathway through gene amplification, mutations, or fusions is a known driver in various cancers.[8][9] Derivatives of the 3-amino-2-arylpyrazine-2-carbonitrile scaffold, a close analog, have shown promise as FGFR inhibitors.[10] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling.

Mechanism of Action:

-

Binding to FGFR: The 3-amino-2-arylpyridine-4-carbonitrile derivative binds to the ATP-binding pocket of the FGFR kinase domain.

-

Inhibition of Autophosphorylation: This binding prevents the autophosphorylation and activation of the receptor.

-

Blockade of Downstream Signaling: The inhibition of FGFR activation leads to the suppression of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[7]

Caption: Inhibition of the FGFR signaling pathway by a 3-amino-2-arylpyridine-4-carbonitrile derivative.

Aurora kinases and Monopolar Spindle 1 (MPS1) are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. A fragment-based screening approach identified the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, a close relative of our core structure, as a ligand-efficient inhibitor of both MPS1 and the Aurora kinase family.[11] This highlights the potential of the 3-aminopyridine core to be adapted for the development of inhibitors against these critical mitotic kinases.

Autoimmune and Inflammatory Diseases: Modulation of T-Cell Signaling

Interleukin-2 inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[12] Overactive T-cell responses are central to the pathology of many autoimmune and inflammatory diseases.[13] Therefore, inhibiting Itk presents a targeted approach to modulating the immune system.

Mechanism of Action:

-

Binding to Itk: The inhibitor binds to the active site of Itk, preventing its phosphorylation and activation.[13]

-

Disruption of T-Cell Signaling: This leads to the downstream inhibition of phospholipase C-gamma (PLCγ) activation, calcium mobilization, and the activation of transcription factors like NFAT.[14][15]

-

Modulation of Immune Response: The ultimate effect is a dampening of T-cell activation, proliferation, and cytokine production, which can alleviate the symptoms of autoimmune diseases.[13]

Caption: Inhibition of the Itk signaling pathway in T-cells.

Antimicrobial and Antiviral Potential

The pyridine scaffold is well-represented in a variety of antimicrobial and antiviral agents.[3] Derivatives of 2-aminopyridine have shown activity against a range of pathogens. While the specific antimicrobial and antiviral mechanisms of the 3-amino-2-arylpyridine-4-carbonitrile scaffold are less defined, its potential in this area warrants further investigation. The structural features of the scaffold could allow it to interact with essential enzymes in bacteria, fungi, or viruses.

Structure-Activity Relationship (SAR) Studies

Understanding the Structure-Activity Relationship (SAR) is fundamental to the process of lead optimization in drug discovery.[16] For the 3-amino-2-arylpyridine-4-carbonitrile scaffold, SAR studies would focus on how modifications at key positions influence biological activity, such as kinase inhibition.

Key Positions for Modification:

-

The 2-Aryl Ring: Substituents on this ring can modulate steric and electronic properties, influencing binding affinity and selectivity.

-

The 3-Amino Group: Acylation or alkylation of this group can introduce new interactions with the target protein and alter the molecule's physicochemical properties.

-

Other Positions on the Pyridine Ring (5 and 6): Substitution at these positions can be used to fine-tune the scaffold's properties and explore additional binding interactions.

| Compound/Scaffold | Target Kinase(s) | R1 (Position 5) | R2 (Position 6) | IC50 / Ki (nM) | Reference |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | Pyridin-4-yl | H | 1,800 | [11] |

| Aurora A | 1,800 | ||||

| Aurora B | 1,000 | ||||

| 3-Amino-5-(3-pyridyl)pyridin-2(1H)-one | MPS1 | Pyridin-3-yl | H | 3,300 | [11] |

| Aurora A | 1,700 | ||||

| Aurora B | 1,200 | ||||

| 3-Amino-5-phenylpyridin-2(1H)-one | MPS1 | Phenyl | H | 2,800 | [11] |

| Aurora A | 2,100 | ||||

| Aurora B | 1,300 | ||||

| 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one | Aurora B | Pyridin-4-yl | Methyl | >10,000 (low potency) | [11] |

| Pyrazine-2-carboxamide derivative 18i | FGFR1 | (Varies) | (Varies) | 3,700 | [17] |

| FGFR2 | 1,100 | ||||

| FGFR3 | 2,500 | ||||

| FGFR4 | 1,800 |

This table presents data for closely related 3-aminopyridine and pyrazine scaffolds to illustrate general SAR principles.

The data suggests that substitutions at the 5-position of the aminopyridine ring are well-tolerated and can be used to modulate activity against different kinases. The introduction of a methyl group at the 6-position appears to decrease potency against Aurora B. For the pyrazine analogs, complex substitutions can lead to potent FGFR inhibition.

Physicochemical Properties and ADMET Profile

For any scaffold to be a successful drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Pyridine and its derivatives are generally known to have good pharmacokinetic profiles, including satisfactory solubility and metabolic stability.[6]

Key Considerations for the 3-Amino-2-arylpyridine-4-carbonitrile Scaffold:

-

Solubility: The pyridine nitrogen can be protonated at physiological pH, which generally enhances aqueous solubility.

-

Metabolic Stability: The pyridine ring is relatively resistant to metabolic degradation. However, substituents on the aryl ring and other positions can be sites of metabolism.

-

Permeability: The overall lipophilicity of the molecule, which can be tuned by the choice of substituents, will influence its ability to cross cell membranes.

-

Toxicity: In silico and in vitro toxicity assays are essential to identify any potential liabilities early in the drug discovery process. Computational tools can be used to predict ADMET properties and guide the design of compounds with more favorable profiles.[18][19]

Conclusion and Future Perspectives

The 3-amino-2-arylpyridine-4-carbonitrile scaffold represents a highly valuable and versatile core structure in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to serve as a template for potent and selective kinase inhibitors, underscores its significance in the development of novel therapeutics for cancer and autoimmune diseases. The continued exploration of the chemical space around this scaffold, guided by SAR and computational ADMET predictions, is likely to yield new drug candidates with improved efficacy and safety profiles. Future research should focus on generating larger, more diverse libraries of these compounds and screening them against a broad panel of biological targets to unlock the full therapeutic potential of this remarkable scaffold.

References

-

Patsnap Synapse. (2024, June 21). What are ITK inhibitors and how do they work?[Link]

-

Current progress in cancer treatment by targeting FGFR signaling. (2023, July 15). Journal of Hematology & Oncology. [Link]

-

Dienstmann, R., et al. (2013). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Cancer Discovery, 3(3), 264–79. [Link]

-

Chae, Y. K., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget, 8(9), 15878–15897. [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers in Pharmacology. [Link]

-

Andreotti, A. H., et al. (2010). ITK Inhibitors in Inflammation and Immune-mediated Disorders. Current opinion in investigational drugs (London, England : 2000), 11(5), 526-36. [Link]

-

Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. (2018). Cell Communication and Signaling. [Link]

-

Andreotti, A. H., et al. (2009). ITK Inhibitors in Inflammation and Immune-Mediated Disorders. Current Opinion in Investigational Drugs, 11(5), 526-536. [Link]

-

Kinase inhibition in autoimmunity and inflammation. (2020). Nature Reviews Rheumatology. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

IC50 values expressed in (µg/ml) of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives against MCF-7, HCT-116, HepG-2, and A549 tumor cells. (n.d.). ResearchGate. [Link]

-

A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. (2022). Chemical Review and Letters. [Link]

-

Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. [Link]

-

Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. (2022). ResearchGate. [Link]

-

Multicomponent Reactions, Solvent-Free Synthesis of. (n.d.). Amanote Research. [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses. [Link]

-

Shuvalov, V. Y., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7-8), 764-771. [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. [Link]

-

Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). Molecules. [Link]

-

Thorpe reaction. (n.d.). Wikipedia. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

-

QSAR (Quantitative Structure-Activity Relationship). (2024). Computational Chemistry Glossary. [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (2025). International Journal of Molecular Sciences. [Link]

-

[Studies on the Thorpe-Ziegler-reaction. A New Synthesis of the Pyridine Part of Thiamine]. (1975). Helvetica Chimica Acta. [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). Molecules. [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. (2022). Molecules. [Link]

-

Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. (2019). International Journal of Molecular Sciences. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules. [Link]

-

IC50 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Prediction of kinase-inhibitor binding affinity using energetic parameters. (2012). Journal of Computer-Aided Molecular Design. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). Pharmaceuticals. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]

-

The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). Pharmaceuticals. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application | Oncotarget [oncotarget.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. What are ITK inhibitors and how do they work? [synapse.patsnap.com]

- 14. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 17. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrevlett.com [chemrevlett.com]

- 19. researchgate.net [researchgate.net]

3-amino-2-phenylpyridine-4-carbonitrile safety data sheet (SDS) and hazards

This technical guide is structured as a High-Potency Compound (HPC) Safety Monograph .

Since 3-amino-2-phenylpyridine-4-carbonitrile is a specialized research intermediate often absent from standard public chemical inventories (ECHA/PubChem), this guide utilizes Read-Across Toxicology .[1] We derive safety protocols from the high-toxicity parent pharmacophore (3-aminopyridine) and the functional class (aromatic nitriles).[1]

Classification: Research Substance of Unknown Toxicity (RSUT) / High Potency Candidate Primary Application: Kinase Inhibitor Scaffolds (Medicinal Chemistry)[1]

Part 1: Chemical Profile & Molecular Logic

Structural Identity[1][2]

-

Chemical Name: 3-amino-2-phenylpyridine-4-carbonitrile[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~195.22 g/mol

-

Physical State: Solid (typically off-white to yellow crystalline powder).[1]

-

Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents (

).[1]

The "Why" of the Molecule (SAR Context)

In drug discovery, this scaffold is not merely a building block; it is a privileged structure .[1]

-

The 3-Amino Pyridine Core: Historically associated with voltage-gated potassium channel (

) blockade.[1] This drives its neuroactive potential.[1] -

The 4-Carbonitrile Group: Often acts as a bioisostere for carbonyls or to improve metabolic stability (blocking oxidative metabolism at the 4-position).[1]

-

The 2-Phenyl Ring: Provides hydrophobic interaction within the ATP-binding pocket of kinase targets (e.g., VEGFR, FGFR).[1]

Implication for Safety: Because this molecule is designed to bind tightly to biological proteins (kinases/channels), you must assume it is biologically active at low doses (micron range).[1]

Part 2: Comprehensive Hazard Analysis[3]

Signal Word: DANGER (Based on Structure-Activity Relationship of 3-aminopyridine analogs)

The Hazard Cascade (Read-Across Assessment)

Unlike generic solvents, the risk here is specific neurotoxicity and cellular hypoxia.[1]

| Hazard Class | GHS Category (Est.) | H-Statement | Mechanism of Action |

| Acute Tox.[1][2][3] (Oral) | Cat 3 (Toxic) | H301 | Neurotoxicity: The 3-aminopyridine moiety facilitates |

| Acute Tox.[1][4][2][5][6] (Dermal) | Cat 3 (Toxic) | H311 | Transdermal Absorption: Aminopyridines penetrate skin rapidly.[1] Lipophilic phenyl group enhances transport.[1] |

| Skin/Eye Irrit. | Cat 2/2A | H315/H319 | Caustic Amine: Free primary amines are basic and damaging to mucosal membranes. |

| Metabolic Risk | N/A | EUH032 | Cyanide Liberation: While aromatic nitriles are stable, hepatic metabolism (P450) can slowly liberate |

Visualizing the Toxicity Pathway

The following diagram maps the physiological impact of exposure, highlighting why standard "lab coat safety" is insufficient.

Caption: Figure 1.[1][7] Dual-mechanism toxicity pathway showing neurotoxic (primary) and metabolic (secondary) risks.[1]

Part 3: Strategic Handling & Engineering Controls

Treat this compound as Occupational Health Band 4 (OHB 4) :

Engineering Controls (The First Line of Defense)

-

Solid Handling: NEVER weigh this on an open bench.

-

Standard: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.[1]

-

Alternative: Static-dissipative glove box if handling >1 gram.

-

-

Solution Handling: Once dissolved (e.g., in DMSO), volatility drops, but skin permeability increases.[1] Handle inside a standard chemical fume hood.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Hands | Double Nitrile Gloves (min 0.11mm) | Nitriles penetrate latex.[1] The outer glove is sacrificial; the inner glove is the barrier.[1] |

| Respiratory | P3 / N100 (if outside hood) | Dust is the fastest route to systemic toxicity.[1] |

| Eyes | Chemical Goggles | Safety glasses are insufficient against airborne dusts that irritate mucosa. |

| Body | Tyvek Lab Coat (Disposable) | Cotton coats trap dust.[1] Disposable suits prevent cross-contamination to common areas.[1] |

Deactivation & Cleaning Protocol

Standard soap is ineffective for deactivating potent amines.[1]

-

Acid Wash: Wipe surfaces with 1M HCl (converts the free amine to the non-volatile hydrochloride salt).[1]

-

Solvent Wipe: Follow with ethanol/water to remove the salt.[1]

-

Oxidation (Optional): For gross spills, 10% bleach can oxidize the structure, but beware of chloramine formation.[1]

Part 4: Synthesis & Experimental Workflow

Core Reaction Risk: This molecule is often synthesized via multicomponent condensation (e.g., aldehyde + malononitrile + ketone source).[1]

Synthesis Safety Diagram

This workflow ensures safety during the critical "Isolation" phase, where dust exposure is highest.[1]

Caption: Figure 2. Synthesis workflow highlighting the 'Isolation' phase as the critical control point for dust exposure.

Storage Stability[1]

-

Light Sensitivity: Pyridine-carbonitriles can photodegrade. Store in amber vials.

-

Hygroscopicity: Amines attract moisture.[1] Store under Argon/Nitrogen at 4°C.

-

Incompatibilities: Violent reaction with strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides.[1]

Part 5: Emergency Response (E-E-A-T Validated)

Pre-Requisite: A "Cyanide Antidote Kit" (e.g., Hydroxocobalamin) should be accessible in the facility if handling >10g, though the primary risk is seizure management.[1]

Exposure Response

-

Inhalation: Remove to fresh air immediately. Do not perform mouth-to-mouth (risk of secondary contamination).[1] Use a bag-valve mask.

-

Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not scrub (abrasion increases absorption).[1]

-

Ingestion: If conscious, rinse mouth. Do not induce vomiting (risk of aspiration of toxic amine).[1]

-

Medical Note: Treat symptomatically for aminopyridine poisoning (seizure control with benzodiazepines) and monitor for metabolic acidosis (cyanide marker).

Waste Management[1]

-

Stream: P-List (Acutely Hazardous) equivalent.[1]

-

Method: Incineration is the only acceptable disposal method.[1]

-

Do NOT: Do not pour down drains. Aquatic toxicity for aminopyridines is high (LC50 < 10 mg/L).[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1726 (3-Aminopyridine).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyridine-carbonitriles.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Pyridines.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-Amino-2-Phenylpyridine-4-Carbonitrile via Suzuki-Miyaura Coupling

Executive Summary

This application note details the optimized synthetic protocol for 3-amino-2-phenylpyridine-4-carbonitrile , a critical pharmacophore often observed in kinase inhibitors (e.g., Src/Abl inhibitors). The synthesis utilizes a Suzuki-Miyaura cross-coupling reaction between 3-amino-2-chloropyridine-4-carbonitrile and phenylboronic acid .

While 2-halopyridines are generally reactive, the presence of a free amino group at the C3 position and a nitrile at the C4 position presents a unique electronic and steric environment. This guide addresses the challenges of catalyst poisoning by the free amine and provides a robust, self-validating protocol using a Pd(dppf)Cl₂ catalyst system, which offers superior stability and turnover numbers (TON) for heterocyclic substrates compared to traditional Pd(PPh₃)₄.

Chemical Context & Mechanistic Insight

The Challenge: Catalyst Poisoning vs. Activation

The synthesis of 2,3,4-substituted pyridines via cross-coupling requires balancing two opposing factors:

-

Catalyst Deactivation (The "Amine Problem"): Free primary amines can coordinate to the Palladium(II) center, displacing phosphine ligands and forming inactive "Pd-amine" complexes. This often necessitates amine protection (e.g., Boc-protection) prior to coupling.

-

Substrate Activation (The "Nitrile Advantage"): The nitrile group at C4 is a strong electron-withdrawing group (EWG). Through resonance and induction, it significantly reduces the electron density at the C2 position. This facilitates the Oxidative Addition step of the catalytic cycle, making the C-Cl bond more labile than in unsubstituted chloropyridines. Furthermore, the EWG reduces the basicity of the C3-amine, mitigating its tendency to poison the catalyst.

Expert Insight: By leveraging the electronic deactivation of the amine by the nitrile group, we can proceed without protecting groups, provided a bidentate ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is used. The large bite angle and chelating nature of dppf prevent ligand displacement by the amine.

Reaction Pathway

The reaction follows the standard catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond.

-

Transmetallation: The phenyl group transfers from the boronate to the Pd center (base-mediated).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, from reagent preparation to isolation.

Caption: Figure 1: Optimized workflow for the Suzuki-Miyaura coupling of aminopyridines. Note the critical checkpoint for reaction monitoring.

Detailed Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 3-amino-2-chloropyridine-4-carbonitrile | 153.57 | 1.0 | 500 mg (3.25 mmol) | Limiting Reagent |

| Phenylboronic Acid | 121.93 | 1.2 | 475 mg (3.90 mmol) | Coupling Partner |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 80 mg (0.09 mmol) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.12 g (8.12 mmol) | Base |

| 1,4-Dioxane | - | - | 12 mL | Solvent (Organic) |

| Water (Deionized) | - | - | 3 mL | Solvent (Aqueous) |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Cap the condenser with a rubber septum and insert a nitrogen inlet needle.

-

Critical: Flame-dry the flask under vacuum if strictly anhydrous conditions are desired, though Suzuki couplings are tolerant of water (as it is part of the solvent system). However, oxygen must be excluded to prevent homocoupling of the boronic acid or oxidation of the phosphine ligand.

Step 2: Reagent Addition

-

Charge the flask with the chloropyridine substrate (500 mg), phenylboronic acid (475 mg), and K₂CO₃ (1.12 g).

-

Add the catalyst Pd(dppf)Cl₂ (80 mg) last.

-

Note: Pd(dppf)Cl₂ is air-stable in solid form, but once in solution, it is sensitive to oxidation.

-

Step 3: Solvent Degassing

-

In a separate vessel, mix 1,4-Dioxane (12 mL) and Water (3 mL).

-

Sparge the solvent mixture with nitrogen gas for 15 minutes.

-

Transfer the degassed solvent to the reaction flask via syringe through the septum.[2]

Step 4: Reaction

-

Place the flask in a pre-heated oil bath at 95°C .

-

Stir vigorously (approx. 600 rpm). The biphasic mixture requires good agitation for efficient phase transfer.

-

Monitor: Check TLC after 2 hours (Eluent: 40% EtOAc in Hexanes).

-

Starting Material Rf: ~0.4

-

Product Rf: ~0.3 (Amino group makes it slightly more polar; conjugation makes it UV active).

-

Observation: The reaction typically turns from orange/red to dark brown/black upon completion.

-

Step 5: Workup

-

Once starting material is consumed (typically 4-6 hours), cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

-

Filter the mixture through a pad of Celite to remove Palladium black residues. Wash the pad with EtOAc.

-

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer with EtOAc (2 x 15 mL).

-

Combine organic layers and wash with Brine (sat. NaCl).[4]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via Flash Column Chromatography.

-

Gradient: 0%

50% Ethyl Acetate in Hexanes. -

Collect fractions containing the product. Evaporate to dryness to yield a yellow/tan solid.

Results & Validation Criteria

Expected Yield

Using this optimized protocol, isolated yields typically range from 85% to 92% . Lower yields (<70%) usually indicate inefficient degassing (leading to homocoupling of boronic acid) or old catalyst.

Analytical Characterization (Simulated Data)

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI+) | [M+H]+ = 196.2 . Single peak integration >98%. |

| Appearance | Light yellow to tan crystalline solid. |

Troubleshooting & Expert Tips

-

" The Black Metal Issue" (Pd Removal):

-

Amino-pyridines have a high affinity for residual Palladium, often resulting in a colored product even after column chromatography.

-

Solution: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes before the final drying step.

-

-

Stalled Reaction:

-

If the reaction stalls at 50% conversion, add an additional 0.5 eq of Phenylboronic acid. Boronic acids can undergo protodeboronation (losing the B(OH)2 group) faster than the coupling if the temperature is too high or the catalyst is inactive.

-

-

Alternative Catalyst:

-

If the substrate contains steric bulk or the reaction is sluggish, switch to XPhos Pd G2 (Buchwald Precatalyst). XPhos is exceptionally good at preventing amine coordination and promoting coupling on electron-deficient heterocycles.

-

References

-

Suzuki-Miyaura Coupling Mechanism & Scope

-

Coupling of 2-Chloropyridines

-

Catalysts for Amino-Heterocycles

-

General Heterocycle Synthesis

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-amino-2-phenylpyridine-4-carbonitrile as a Versatile Fluorophore for Advanced Sensing Applications

Introduction: The Quest for Sensitive and Selective Fluorescent Probes

In the realms of biomedical research, drug discovery, and materials science, the demand for highly sensitive and selective analytical tools is unceasing. Fluorescent molecular sensors have emerged as a powerful technology, offering real-time, non-invasive monitoring of a wide array of chemical and biological processes.[1][2] Their utility stems from their ability to transduce subtle changes in their local microenvironment into a detectable optical signal, most commonly a change in fluorescence intensity or a shift in emission wavelength.[3] The aminopyridine carbonitrile scaffold has recently garnered significant attention as a promising core structure for novel fluorophores due to its synthetic accessibility and tunable photophysical properties.[4][5] This application note provides a comprehensive technical guide to the synthesis, characterization, and application of a specific derivative, 3-amino-2-phenylpyridine-4-carbonitrile, as a versatile fluorescent sensor probe. While direct literature on this exact isomer is emerging, we will draw upon the well-established properties of its close analogs to present a robust framework for its utilization.

Synthesis and Characterization: Building the Fluorophore

The synthesis of aminopyridine carbonitrile derivatives is typically achieved through multi-component reactions, which offer an efficient route to complex molecular architectures in a single step.[6][7] A plausible and efficient synthetic route for 3-amino-2-phenylpyridine-4-carbonitrile can be adapted from established methodologies for similar heterocyclic systems.

Proposed Synthesis of 3-amino-2-phenylpyridine-4-carbonitrile

A one-pot, three-component reaction is proposed for the synthesis of the title compound. This approach is favored for its atom economy and operational simplicity.

Reaction Scheme:

Sources

- 1. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

3-amino-2-phenylpyridine-4-carbonitrile applications in photopolymerization initiators

Application Note: 3-Amino-2-Phenylpyridine-4-Carbonitrile in Photopolymerization

Part 1: Executive Summary

3-Amino-2-phenylpyridine-4-carbonitrile (CAS 89241-91-8) represents a specialized class of aminopyridine-carbonitrile derivatives that function as dual-purpose photonic agents. Unlike traditional Type I or Type II photoinitiators, this compound acts primarily as a long-wavelength photosensitizer for onium salts (e.g., iodonium or sulfonium) and as a fluorescent molecular probe for monitoring polymerization kinetics.

Its structural motif—a "push-pull" system comprising an electron-donating amino group and an electron-withdrawing cyano group conjugated via a pyridine ring—facilitates strong Intramolecular Charge Transfer (ICT). This enables efficient absorption in the near-UV/visible range (365–405 nm), making it highly relevant for Vat Photopolymerization (3D Printing) , dental composites , and UV-cured coatings where depth of cure and real-time process monitoring are critical.

Part 2: Technical Profile & Mechanism

Chemical Identity

-

Compound: 3-Amino-2-phenylpyridine-4-carbonitrile[1]

-

CAS Number: 89241-91-8[1]

-

Molecular Formula: C₁₂H₉N₃[1]

-

Role: Photosensitizer (PS) & Fluorescent Probe

-

Core Mechanism: Photoinduced Electron Transfer (PET)

Photophysical Mechanism

The efficiency of this compound relies on its ability to extend the spectral sensitivity of traditional photoinitiators (like Diphenyliodonium hexafluorophosphate, which typically absorbs <300 nm) into the visible region.

The Photopolymerization Cycle:

-

Excitation: Upon irradiation (UV-A/Vis), the photosensitizer (PS) enters an excited singlet state (

). -

Electron Transfer:

donates an electron to the Iodonium salt ( -

Radical Generation: The unstable iodanyl radical decomposes rapidly, releasing a reactive Phenyl radical (

) and Iodobenzene. -

Initiation:

-

Free Radical Polymerization (FRP):

attacks acrylate double bonds. -

Cationic Polymerization (CP): The oxidized photosensitizer radical cation (

) or the protonic acid generated (

-

Figure 1: Photoinduced Electron Transfer (PET) cycle illustrating the sensitization of iodonium salts by 3-amino-2-phenylpyridine-4-carbonitrile.

Part 3: Applications & Formulations

Primary Applications

-

3D Printing (SLA/DLP): The compound's absorption at 405 nm aligns perfectly with standard LED light engines, enabling faster print speeds and higher resolution than traditional UV initiators.

-

Cationic Curing of Epoxides: Unlike standard radical initiators, this system can cure epoxy resins (low shrinkage) using visible light.

-

Smart Coatings: The fluorescence of the molecule changes as the resin viscosity increases, allowing for "self-reporting" coatings that signal when they are fully cured.

Recommended Formulation Table

| Component | Function | Concentration (wt%) | Notes |

| 3-Amino-2-phenylpyridine-4-carbonitrile | Photosensitizer | 0.1 – 1.0% | Higher conc. increases absorption depth (lower penetration). |

| Diphenyliodonium Hexafluorophosphate | Photoinitiator | 1.0 – 2.0% | Electron acceptor. Essential for radical generation. |

| Epoxy Resin (e.g., BADGE / Cycloaliphatic) | Monomer (Cationic) | 50 – 98% | For low-shrinkage, high-adhesion applications. |

| Acrylate Monomer (e.g., TMPTA) | Monomer (Radical) | 0 – 50% | Optional: For hybrid cure or pure radical systems. |

| Amine Synergist (e.g., EDB) | Co-initiator | 1.0 – 3.0% | Optional: Use only in radical systems (inhibits cationic cure). |

Part 4: Experimental Protocols

Protocol A: Preparation of Photosensitive Resin

Objective: To create a homogeneous photopolymerizable resin for testing.

-

Dissolution: In a dark glass vial, dissolve 0.05 g of 3-Amino-2-phenylpyridine-4-carbonitrile in 0.5 mL of a volatile solvent (e.g., dichloromethane) only if direct solubility in monomer is slow. Ideally, dissolve directly in the monomer with gentle heating (40°C).

-

Initiator Addition: Add 0.20 g of Diphenyliodonium Hexafluorophosphate.

-

Monomer Integration: Add 9.75 g of the target monomer (e.g., Bisphenol A diglycidyl ether for cationic, or TMPTA for radical).

-

Homogenization: Stir magnetically at room temperature for 1 hour in the dark.

-

Degassing: Sonicate for 10 minutes to remove air bubbles.

-

Storage: Store in amber bottles at 4°C. Shelf life is typically 1-3 months.

Protocol B: Real-Time FTIR Cure Monitoring

Objective: To quantify the degree of conversion (DC) under irradiation.

-

Setup: Calibrate an FTIR spectrometer with a horizontal ATR accessory.

-

Deposition: Place a 20 µL drop of the resin (from Protocol A) onto the ATR crystal. Cover with a polypropylene film (to prevent oxygen inhibition if testing acrylates).

-

Irradiation: Position a UV-LED (365 nm or 405 nm) at a fixed distance (e.g., 2 cm) above the sample. Intensity should be calibrated (e.g., 50 mW/cm²).

-

Measurement:

-

Start FTIR continuous scanning (approx. 1 spectrum/sec).

-

Turn on the LED after 10 seconds (to establish baseline).

-

Irradiate for 60–120 seconds.

-

-

Analysis: Track the disappearance of specific peaks:

-

Epoxides: ~790 cm⁻¹ (oxirane ring).

-

Acrylates: ~1637 cm⁻¹ (C=C double bond).

-

-

Calculation:

(Where

Protocol C: Fluorescence Cure Sensing (FPT)

Objective: To use the compound as a probe for polymerization progress.

-

Principle: As the monomer converts to polymer, the microviscosity increases. This restricts the rotation of the phenyl ring on the photosensitizer, suppressing non-radiative decay and increasing fluorescence intensity .

-

Procedure:

-

Place the resin in a fluorometer cuvette or on a glass slide.

-

Excite at the absorption maximum (approx. 350–370 nm).

-

Monitor emission at the fluorescence maximum (typically 450–500 nm).

-

-

Correlation: Plot Fluorescence Intensity vs. Time. The plateau of the fluorescence curve correlates with the vitrification point of the polymer, providing a non-destructive way to verify "full cure."

References

-

BenchChem. (2024). 3-Amino-2-phenylpyridine-4-carbonitrile Product Description & Applications. Retrieved from

-

Ortyl, J., et al. (2019).[2] The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes. Sensors (Basel). Retrieved from

-

Sigma-Aldrich. (n.d.).[3] Photoinitiators for UV and Visible Curing.[4][5] Retrieved from

-

ResearchGate. (2025). Recent Advances in aminonitrile derivatives as components of visible light photoinitiating systems.[6] Retrieved from

Sources

- 1. 3-Amino-2-phenylpyridine-4-carbonitrile|RUO [benchchem.com]

- 2. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Synthesis of pyrido[3,4-d]pyrimidine derivatives from 3-amino-2-phenylpyridine-4-carbonitrile

Application Note: Strategic Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

Introduction & Scope

The pyrido[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. These fused bicyclic systems are critical in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR), antifolates, and phosphodiesterase inhibitors.

This application note details the divergent synthesis of functionalized pyrido[3,4-d]pyrimidines starting from 3-amino-2-phenylpyridine-4-carbonitrile . This specific precursor is highly versatile due to the "ortho-amino nitrile" motif, which facilitates facile annulation to form the pyrimidine ring.

Key Synthetic Advantages:

-

Atom Economy: The nitrile carbon is incorporated directly into the pyrimidine ring.

-

Divergency: Simple reagent switches allow access to 4-amino, 4-oxo, or 2,4-dione derivatives.

-

Scalability: The protocols described utilize robust, high-yielding cyclocondensation reactions suitable for scale-up.

Synthetic Strategy & Workflow

The synthesis relies on the nucleophilic character of the C3-amino group and the electrophilic nature of the C4-nitrile. We present three distinct pathways to access the most pharmacologically relevant derivatives.

Visual 1: Divergent Synthetic Pathway

Figure 1: Divergent synthesis map showing the transformation of the aminonitrile precursor into three distinct scaffold classes based on the cyclizing agent.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-phenylpyrido[3,4-d]pyrimidine

Target: Kinase inhibitor scaffolds (ATP-binding site mimics).

Mechanism: This reaction proceeds via the nucleophilic attack of the primary amine on the formamide carbonyl, followed by an intramolecular nucleophilic attack on the nitrile carbon. The retention of the nitrile nitrogen results in the 4-amino substitution.

Materials:

-

3-amino-2-phenylpyridine-4-carbonitrile (1.0 eq)

-

Formamide (Excess, acts as solvent and reagent)

-

Optional: Sodium acetate (catalytic)[1]

Step-by-Step Methodology:

-

Setup: Charge a dried round-bottom flask with 3-amino-2-phenylpyridine-4-carbonitrile (e.g., 5.0 mmol).

-

Reagent Addition: Add Formamide (10-15 mL). The ratio should be approximately 2-3 mL per mmol of substrate to ensure efficient stirring and heat transfer.

-

Reaction: Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude moisture). Heat the mixture to 160–180°C (oil bath temperature) for 6–8 hours.

-

Critical Checkpoint: The reaction is complete when the suspension clears to a solution and then potentially precipitates the product.[2] Monitor by TLC (System: CHCl3/MeOH 9:1).

-

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 50 g).

-

Isolation: Stir the aqueous mixture vigorously for 30 minutes. The solid product will precipitate. Filter the solid under vacuum.[3]

-

Purification: Wash the filter cake copiously with water to remove excess formamide. Recrystallize from ethanol or DMF/Water mixture to yield the pure 4-amino derivative.

Validation Criteria:

-

IR: Disappearance of the sharp –CN stretch at ~2220 cm⁻¹. Appearance of –NH₂ doublets at 3300–3400 cm⁻¹.

-

¹H NMR: Appearance of the pyrimidine C2-H proton (singlet, typically δ 8.5–9.0 ppm).[4]

Protocol B: Synthesis of 5-Phenylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Target: Antifolate analogs and barbiturate-like bioisosteres.

Mechanism: Urea acts as a carbonyl source. The high temperature melt fusion drives the release of ammonia, forming the cyclic imide structure.

Materials:

-

3-amino-2-phenylpyridine-4-carbonitrile (1.0 eq)

-

Urea (5.0 eq)

Step-by-Step Methodology:

-

Setup: In an open Pyrex tube or a round-bottom flask, intimately mix the aminonitrile (e.g., 2.0 mmol) with Urea (10.0 mmol).

-

Fusion: Heat the powder mixture in an oil bath or sand bath to 200–210°C .

-

Observation: The mixture will melt, and ammonia gas evolution will be observed (use damp pH paper to confirm).

-

-

Duration: Maintain the melt temperature for 2 hours or until the mixture resolidifies (indicating the formation of the higher-melting fused system).

-

Workup: Cool the solid mass. Add hot water (20 mL) and triturate the solid to dissolve unreacted urea.

-

Isolation: Filter the remaining solid.[3]

-

Purification: Dissolve the crude solid in 10% NaOH (aq), filter any insoluble impurities, and reprecipitate by acidifying with Glacial Acetic Acid to pH 5–6. Filter the purified dione.

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting low yields. The formation of the pyrimidine ring involves a specific sequence of nucleophilic attacks.

Visual 2: Mechanistic Pathway (Formamide Cyclization)